molecular formula C14H20N4O2 B2506399 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone CAS No. 2034613-25-5

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone

Cat. No.: B2506399
CAS No.: 2034613-25-5
M. Wt: 276.34
InChI Key: JAIJCMHRDYWIQE-UHFFFAOYSA-N
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Description

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone is a synthetically designed small molecule characterized by a distinct molecular architecture that incorporates a pyrrolidine core linked to a tetrahydrofuran-3-yl methanone and a 4-cyclopropyl-1,2,3-triazole group . This specific combination of heterocycles makes it a compound of significant interest in medicinal chemistry and drug discovery research. The 1,2,3-triazole moiety is a privileged structure, often employed as a bioisostere for amide bonds, and is frequently incorporated into molecules using click chemistry approaches to generate compound libraries for biological screening . The inclusion of a cyclopropyl group can favorably influence a compound's metabolic stability and physicochemical properties. Compounds featuring pyrrolidine and triazole scaffolds are frequently explored for their potential to interact with biologically relevant enzymes and receptors. While the specific mechanism of action for this compound is not yet fully characterized, molecules with similar structural features have been investigated as inhibitors for various therapeutic targets. For instance, research into 1,2,4-triazol-5-amine derivatives has demonstrated their potential as covalent inhibitors of serine proteases like coagulation factor XIIa (FXIIa) and thrombin, which are key targets in the development of safer anticoagulant therapies . Furthermore, molecular hybrids containing triazole rings are an active area of investigation in the search for novel antibacterial agents to combat antibiotic-resistant pathogens . This compound is provided exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c19-14(11-4-6-20-9-11)17-5-3-12(7-17)18-8-13(15-16-18)10-1-2-10/h8,10-12H,1-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIJCMHRDYWIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

The triazole ring in (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone can interact with a variety of enzymes and proteins. Triazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc

Cellular Effects

The cellular effects of this compound are currently not well-documented. It is known that triazole derivatives can have a wide range of effects on cells. For example, some triazole derivatives have been found to inhibit the growth of cancer cells

Biological Activity

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone, with the IUPAC name reflecting its complex structure, has garnered attention due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C14H21N5O2C_{14}H_{21}N_{5}O_{2}, with a molecular weight of 291.35 g/mol. It features a triazole ring, a pyrrolidine ring, and a tetrahydrofuran moiety, which are often associated with significant biological activity.

PropertyValue
Molecular FormulaC14H21N5O2
Molecular Weight291.35 g/mol
IUPAC NameThis compound
CAS Number2097858-88-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Triazole Ring : Achieved via Huisgen cycloaddition between an azide and an alkyne.
  • Pyrrolidine Ring Formation : Cyclization of suitable precursors.
  • Incorporation of Tetrahydrofuran : Coupling reactions such as Suzuki or Heck reactions are commonly used.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds containing triazole and pyrrolidine moieties. For instance:

  • A derivative of triazole exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM .

Antiviral Properties

Research on related compounds has shown that triazole derivatives can act as antiviral agents by inhibiting viral replication mechanisms. For example, compounds similar to our target have been studied for their efficacy against viral infections with promising results .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Interaction with enzymes critical for microbial survival or viral replication.

Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives demonstrated that compounds similar to this compound showed potent activity against MRSA strains with IC50 values below 200 nM .

Study 2: Antiviral Activity

Another investigation focused on the antiviral potential of triazole derivatives highlighted that certain compounds exhibited significant inhibition against viral strains at non-cytotoxic concentrations .

Scientific Research Applications

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with cyclopropyl-substituted triazoles and tetrahydrofuran-based moieties. The synthetic pathways generally utilize methods such as:

  • Click Chemistry : This approach is often employed for the efficient formation of triazole linkages.
  • Nucleophilic Substitution Reactions : These reactions enable the introduction of various functional groups onto the pyrrolidine or tetrahydrofuran rings.

Example Synthetic Route

A representative synthetic route could involve:

  • Starting with a pyrrolidine derivative.
  • Reacting it with a cyclopropyl triazole under copper-catalyzed conditions.
  • Following up with a methanone formation step using tetrahydrofuran derivatives.

Anticancer Properties

Research has indicated that compounds containing triazole rings often exhibit anticancer activities. For instance, derivatives similar to the compound have been tested against various cancer cell lines such as MDA-MB231 (breast cancer) and HCT116 (colon cancer).

CompoundCell LineIC50 (µg/mL)
8bMDA-MB23142.5
8oHCT11664.3
8nMia-PaCa268.4

These results highlight the potential efficacy of triazole-containing compounds in cancer therapy .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties due to the presence of nitrogen-rich heterocycles. Studies on related compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa.

Other Therapeutic Applications

The compound may also be investigated for its role in treating:

  • Metabolic Disorders : Similar compounds have been noted for their ability to inhibit enzymes linked to metabolic syndrome .
  • CNS Disorders : Potential applications in treating cognitive impairments and neurodegenerative diseases like Alzheimer's have been suggested based on structural analogs .

Case Study 1: Anticancer Activity

In a study published in the Egyptian Journal of Chemistry, a series of triazole derivatives were synthesized and tested for anticancer activity. The findings demonstrated that specific modifications to the triazole structure significantly enhanced cytotoxic effects against multiple cancer cell lines .

Case Study 2: Antimicrobial Efficacy

A study focusing on the antimicrobial properties of triazole derivatives revealed that certain compounds exhibited remarkable activity against pathogens responsible for hospital-acquired infections. The modifications made to the triazole ring were crucial in enhancing their bioactivity .

Chemical Reactions Analysis

Triazole Ring Functionalization

The 1,2,3-triazole moiety is central to the compound’s reactivity. Triazoles are known for:

  • Click Chemistry : Huisgen azide-alkyne cycloaddition could synthesize the triazole core, though this specific derivative may require post-functionalization .

  • Electrophilic Substitution : The electron-rich triazole ring can undergo regioselective substitutions. For example, the 4-cyclopropyl group may stabilize the ring against electrophilic attack, directing reactivity to the N1 position .

Cyclopropane Reactivity

The cyclopropyl group on the triazole is relatively inert under mild conditions but can undergo ring-opening reactions under strong acidic or oxidative conditions. For example:

  • Acid-Catalyzed Ring Opening : Prolonged exposure to HCl may cleave the cyclopropane, forming a propyl chain .

  • Oxidative Functionalization : Oxidants like H<sub>2</sub>O<sub>2</sub>/AcOH may convert cyclopropane to carbonyl derivatives .

Pyrrolidine Ring

The pyrrolidine group is susceptible to:

  • Acylation/alkylation : Reacts with acyl chlorides or alkyl halides at the nitrogen, forming quaternary ammonium salts (e.g., using benzoyl chloride) .

  • Ring-Opening : Strong bases or nucleophiles (e.g., Grignard reagents) may cleave the ring under high temperatures .

THF-Ketone Interaction

The tetrahydrofuran-linked ketone exhibits:

  • Nucleophilic Addition : The carbonyl group can react with amines (e.g., thiomorpholine) to form imines or amides .

  • Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd) converts the ketone to a secondary alcohol .

Microwave-Assisted Reaction Optimization

Recent methodologies highlight microwave synthesis for triazole derivatives. For example:

Table 1: Optimized Conditions for Triazole Acylation

ParameterOptimal ValueYield Improvement
Temperature120°C50%
CatalystDMAP (1.2 equiv)20%
SolventCH<sub>3</sub>CN15%
Reaction Time30 minutes40%

These conditions could enhance the acylation of the pyrrolidine nitrogen or functionalize the triazole’s cyclopropyl group.

Table 2: Stability Profile of Key Functional Groups

Functional GroupStability in AcidStability in BaseOxidative Stability
1,2,3-TriazoleHighModerateHigh
CyclopropaneLow (pH < 2)HighModerate
PyrrolidineModerateLow (pH > 10)High
THF-KetoneHighHighLow (H<sub>2</sub>O<sub>2</sub>)

Biological Activity and Reactivity Implications

While not directly studied for this compound, structurally similar triazole-pyrrolidine hybrids show:

  • Kinase Inhibition : IRAK-4 inhibition via triazole-mediated H-bonding with ATP-binding pockets .

  • Antibacterial Activity : Nitrofuran-triazole hybrids disrupt bacterial cell membranes .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound is compared below with its closest analog, (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-3-yl)methanone (CAS: 2034613-19-7), and other heterocyclic methanone derivatives.

Property Target Compound (THF derivative) Furan Analog Thiophene-Based Analog (e.g., 7a/7b )
Molecular Formula C15H20N4O2 C14H16N4O2 Varies (e.g., C11H10N4O2S for 7a)
Molecular Weight (g/mol) 288.35 272.30 ~278–300 (depending on substituents)
Heterocycle Tetrahydrofuran-3-yl (saturated) Furan-3-yl (aromatic) Thiophene (aromatic) or derivatives
Key Functional Groups Cyclopropyl-triazole, pyrrolidine Cyclopropyl-triazole Amino-hydroxy-pyrazole, thiophene
Predicted logP ~1.2 (estimated) ~0.8 (estimated) ~1.5–2.0 (higher due to thiophene)
Aqueous Solubility Moderate (enhanced by THF saturation) Low (aromatic furan) Low (hydrophobic thiophene)

Impact of Heterocycle Saturation

  • Tetrahydrofuran vs. Furan: The THF group in the target compound increases hydrophilicity and flexibility compared to the aromatic furan analog.
  • Thiophene vs. The triazole moiety in the target compound balances hydrogen-bonding capacity and rigidity, enhancing target binding specificity.

Methodological Considerations in Similarity Comparisons

Compound similarity assessments rely on structural descriptors (e.g., fingerprints, pharmacophores) and bioactivity data. Studies emphasize that small structural changes, such as replacing furan with THF, can disproportionately affect biological outcomes despite high topological similarity . For example:

  • Virtual Screening : A 2D similarity score between the target compound and its furan analog may exceed 85% (using Tanimoto coefficients), yet their pharmacokinetic profiles diverge significantly due to THF’s saturation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone?

  • Methodological Answer : The synthesis typically involves:

  • Step 1 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core, using cyclopropylacetylene and an azide-functionalized pyrrolidine precursor .
  • Step 2 : Coupling the triazole-pyrrolidine intermediate with tetrahydrofuran-3-carbonyl chloride under Schotten-Baumann conditions (e.g., dichloromethane, triethylamine, 0–5°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
    • Key Data :
StepReagents/ConditionsYield (%)Purity (HPLC)
1CuI, DIPEA, DMF, 60°C75–85≥95%
2THF-3-COCl, Et3N, 0°C60–70≥90%

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Use a combination of:

  • NMR : 1^1H and 13^13C NMR to confirm regioselectivity of the triazole ring and substituent positions (e.g., cyclopropyl CH2_2 at δ 0.5–1.2 ppm, tetrahydrofuran carbonyl at ~170 ppm) .
  • HRMS : Exact mass verification (e.g., [M+H]+^+ calculated for C17_{17}H23_{23}N4_4O2_2: 339.1771) .
  • X-ray Crystallography (if crystalline): Resolve spatial arrangement of the pyrrolidine-triazole and tetrahydrofuran moieties .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer :

  • pH Stability : Perform stress testing in buffers (pH 1–13, 37°C) to identify degradation products (e.g., hydrolysis of the tetrahydrofuran carbonyl under acidic conditions) .
  • Light/Temperature : Store at –20°C in amber vials; monitor decomposition via HPLC over 30 days .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :

  • Continuous Flow Reactors : Enhance CuAAC efficiency by reducing reaction time (from hours to minutes) and improving heat dissipation .
  • Catalyst Screening : Test alternatives to Cu(I), such as Ru(II) complexes, to minimize byproducts (e.g., triazole regioisomers) .
  • DoE (Design of Experiments) : Optimize parameters (temperature, solvent polarity, stoichiometry) using response surface methodology .

Q. What computational strategies predict the compound’s bioactivity and target interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to potential targets (e.g., kinase ATP-binding pockets or GPCRs) with scoring functions (ΔG < –7 kcal/mol suggests strong affinity) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å indicates stable complexes) .
  • QSAR Modeling : Corlate substituent electronegativity (e.g., cyclopropyl vs. phenyl) with antibacterial IC50_{50} values .

Q. How to resolve contradictions in bioactivity data across assays?

  • Methodological Answer :

  • Assay Validation : Cross-check with orthogonal methods (e.g., SPR for binding affinity vs. cell-based viability assays) .
  • Metabolite Profiling : Use LC-MS to identify off-target interactions or prodrug activation in specific cell lines .
  • Theoretical Frameworks : Apply the "lock-and-key" model to reconcile steric clashes observed in docking with cell-based activity .

Q. What strategies improve pharmacokinetic properties of analogs?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute tetrahydrofuran with morpholine (improves solubility) or cyclopropane with spirocyclic groups (enhances metabolic stability) .
  • Prodrug Design : Introduce esterase-labile groups (e.g., acetyl) to the pyrrolidine nitrogen for controlled release .
  • LogP Optimization : Use shake-flask assays to balance hydrophobicity (target LogP 2–3 for blood-brain barrier penetration) .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity?

  • Methodological Answer :

  • Free Energy Calculations : Compare MM-PBSA results from MD simulations with experimental IC50_{50} values to identify force field inaccuracies .
  • Crystallographic Validation : Resolve target-ligand complexes to verify docking poses and adjust scoring parameters .
  • Proteomic Profiling : Use affinity pull-down assays to identify unanticipated targets (e.g., off-target kinase inhibition) .

Tables for Key Comparisons

Table 1 : Comparative Bioactivity of Structural Analogs

Compound ModificationTarget (IC50_{50}, nM)Solubility (mg/mL)Metabolic Stability (t1/2_{1/2}, h)
Tetrahydrofuran-3-yl (Parent)Kinase A: 1200.82.5
Morpholine-3-yl AnalogKinase A: 951.54.2
Cyclopropyl → PhenylGPCR-X: 2500.31.8

Table 2 : Degradation Products Under Stress Conditions

ConditionMajor Degradation ProductMechanism
pH 1, 37°CTetrahydrofuran-3-carboxylic acidAcidic hydrolysis
pH 13, 37°CPyrrolidine-triazole dimerBase-induced oxidation
UV LightCis-trans isomerizationPhotoisomerization

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